molecular formula C27H24N4O5S B2423225 Ethyl 4-(2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate CAS No. 443354-01-6

Ethyl 4-(2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate

Cat. No.: B2423225
CAS No.: 443354-01-6
M. Wt: 516.57
InChI Key: HUUVPSVNPGNHPE-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate is a synthetic compound with potential applications in various fields of chemistry and medicine. The molecular structure comprises an ester group, an amide linkage, and a quinazoline derivative, signifying its complex chemical makeup. This complexity offers diverse reactivity and functional versatility.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: : Ethyl 4-aminobenzoate, 4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazoline-2-thiol, and other necessary reagents.

  • Step 1: : Formation of the amide bond involves reacting Ethyl 4-aminobenzoate with an acyl chloride derivative.

  • Step 2: : Introducing the quinazoline moiety through a thiol-ene reaction.

  • Reaction Conditions: : Typically, reactions are carried out in organic solvents under controlled temperatures ranging from 0°C to 50°C.

Industrial Production Methods:

  • Bulk Synthesis: : Scaling up involves continuous flow reactors to ensure efficient mixing and heat management.

  • Purification: : Industrial-scale purification using recrystallization, chromatography, or distillation to achieve high-purity products.

Types of Reactions:

  • Oxidation: : Undergoes oxidation reactions forming sulfoxides or sulfones.

  • Reduction: : Reductive amination can modify amide groups.

  • Substitution: : Halogenation or alkylation reactions on the aromatic ring or nitrogen atoms.

Common Reagents and Conditions:

  • Oxidation: : m-Chloroperbenzoic acid or potassium permanganate.

  • Reduction: : Sodium borohydride or lithium aluminum hydride.

  • Substitution: : Alkyl halides, Lewis acids, or base catalysts like NaH.

Major Products Formed:

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Reduced amine derivatives.

  • Substitution Products: : Various alkylated or halogenated derivatives.

Scientific Research Applications

Ethyl 4-(2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate has been extensively explored in the following domains:

  • Chemistry

    • Used as a building block for synthesizing more complex molecules.

    • Investigated for its ability to participate in diverse organic reactions.

  • Biology

    • Explored for enzyme inhibition and potential biochemical pathway modulation.

  • Medicine

    • Studied for potential antimicrobial, anti-inflammatory, and anticancer properties.

  • Industry

    • Considered for material science applications, including polymers and coatings.

Mechanism of Action

The mechanism of action for Ethyl 4-(2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate can vary based on its application:

  • Molecular Targets

    • Inhibits specific enzymes by binding to active sites.

    • Interacts with DNA to prevent replication in microbial or cancer cells.

  • Pathways Involved

    • Induces apoptosis via mitochondrial pathways.

    • Modulates signaling pathways like NF-κB or MAPK.

Comparison with Similar Compounds

Compared to other quinazoline derivatives, Ethyl 4-(2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate stands out due to its unique ester and amide functionalities, offering a broader range of reactivity and applications. Similar compounds include:

  • 4-Oxo-3-(2-phenylacetamido)-quinazoline

    • Lacks ester group, making it less versatile for certain applications.

  • Ethyl 4-aminobenzoate derivatives

    • Missing the quinazoline core, resulting in different reactivity and properties.

  • Thioamide-based quinazolines

    • Similar in reactivity but differ in physicochemical properties.

This compound's unique structure and functional groups position it as a compound of significant interest for further research and development across various scientific fields

Properties

IUPAC Name

ethyl 4-[[2-[4-oxo-3-[(2-phenylacetyl)amino]quinazolin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O5S/c1-2-36-26(35)19-12-14-20(15-13-19)28-24(33)17-37-27-29-22-11-7-6-10-21(22)25(34)31(27)30-23(32)16-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3,(H,28,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUVPSVNPGNHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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